N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Supramolecular Assembly
The molecular structure of oxamide compounds, closely related to the chemical of interest, reveals specific angular and planar arrangements that contribute to their supramolecular assembly. For instance, an oxamide compound demonstrated an interesting angle between the chlorohydroxyphenyl ring and the oxalamide unit, influencing its three-dimensional supramolecular structure through classical hydrogen bonding (Chang Wang et al., 2016). Such insights are crucial for understanding the potential applications of N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide in material science and molecular engineering.
Synthesis and Reactions
The synthesis of complex molecules involving thiophen-2-yl and chloro-phenyl oxiranyl provides a foundation for creating a variety of nucleophilic reactions leading to compounds with potential antiviral evaluations (H. Sayed & M. A. Ali, 2007). Understanding the reactions of similar structures can guide the synthesis of targeted molecules like this compound for specific scientific applications.
Catalysis and Chemical Reactions
Copper-catalyzed coupling reactions of aryl chlorides and amides show significant efficiency in forming bonds between (hetero)aryl chlorides and a wide range of amides, showcasing the potential of this compound in facilitating similar chemical transformations (Subhadip De et al., 2017). This capability is essential for pharmaceutical synthesis and the development of new materials.
Anticancer Activities
The exploration of thiophene and pyrazole derivatives for their antidepressant and neurotoxicity screening hints at the potential biological activities of this compound (B. Mathew et al., 2014). The chemical's structural similarities with these compounds suggest potential utility in developing new therapeutic agents.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-15-2-1-13(10-20)16(9-15)22-18(25)17(24)21-6-3-12(4-7-23)14-5-8-26-11-14/h1-2,5,8-9,11-12,23H,3-4,6-7H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCNKNGOBPGYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.